

Comparative Guide to CCT241533 Off-Target Kinase Screening

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Compound of Interest

Compound Name: CCT241533

Cat. No.: B560082

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the checkpoint kinase 2 (CHK2) inhibitor, **CCT241533**, with alternative compounds, focusing on its off-target kinase profile. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for research and drug development.

Introduction to CCT241533

CCT241533 is a potent and selective ATP-competitive inhibitor of CHK2, a crucial serine/threonine kinase involved in the DNA damage response pathway.^{[1][2]} With a biochemical half-maximal inhibitory concentration (IC₅₀) of 3 nM against CHK2, it serves as a valuable tool for investigating the roles of CHK2 in cell cycle regulation and apoptosis.^{[2][3]} Understanding its selectivity is critical for the accurate interpretation of experimental results.

Quantitative Analysis: CCT241533 and Alternatives

The following tables summarize the inhibitory activity of **CCT241533** and selected alternative CHK2 inhibitors against their primary target and key off-targets. This data facilitates a direct comparison of their potency and selectivity.

Table 1: On-Target and Off-Target Activity of **CCT241533**

Target	IC50 (nM)	% Inhibition @ 1µM
CHK2	3	>90%
CHK1	245[2]	-
PHK	>80%[2]	
MARK3	>80%[2]	
GCK	>80%[2]	
MLK1	>80%[2]	

Table 2: Comparative Selectivity Profile of CHK2 Inhibitors

Inhibitor	CHK2 IC50 (nM)	CHK1 IC50 (nM)	Other Notable Off-Targets (IC50/Ki in nM)
CCT241533	3[2]	245[2]	PHK, MARK3, GCK, MLK1 (>80% inhibition @ 1µM)[2]
AZD7762	5[4]	5[4]	CAM, Yes, Fyn, Lyn, Hck, Lck (less potent) [4]
BML-277	15[5]	>10,000	CDK1/B (12,000), CK1 (17,000)
Rabusertib (LY2603618)	12,000[6]	7[6]	PDK1 (893), CAMK2 (1550), VEGFR3 (2128)[6]

Experimental Protocols

The determination of kinase inhibition is crucial for assessing the potency and selectivity of compounds like **CCT241533**. A common and robust method is the radiometric kinase assay.

Radiometric Kinase Assay Protocol

This protocol outlines the general steps for determining the IC₅₀ of an inhibitor against a specific kinase.

Materials:

- Purified recombinant kinase (e.g., CHK2)
- Kinase-specific peptide substrate
- [γ -³²P]ATP (radiolabeled ATP)
- Non-radiolabeled ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
- Test inhibitor (e.g., **CCT241533**) dissolved in DMSO
- Phosphocellulose filter paper
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation fluid
- Scintillation counter

Procedure:

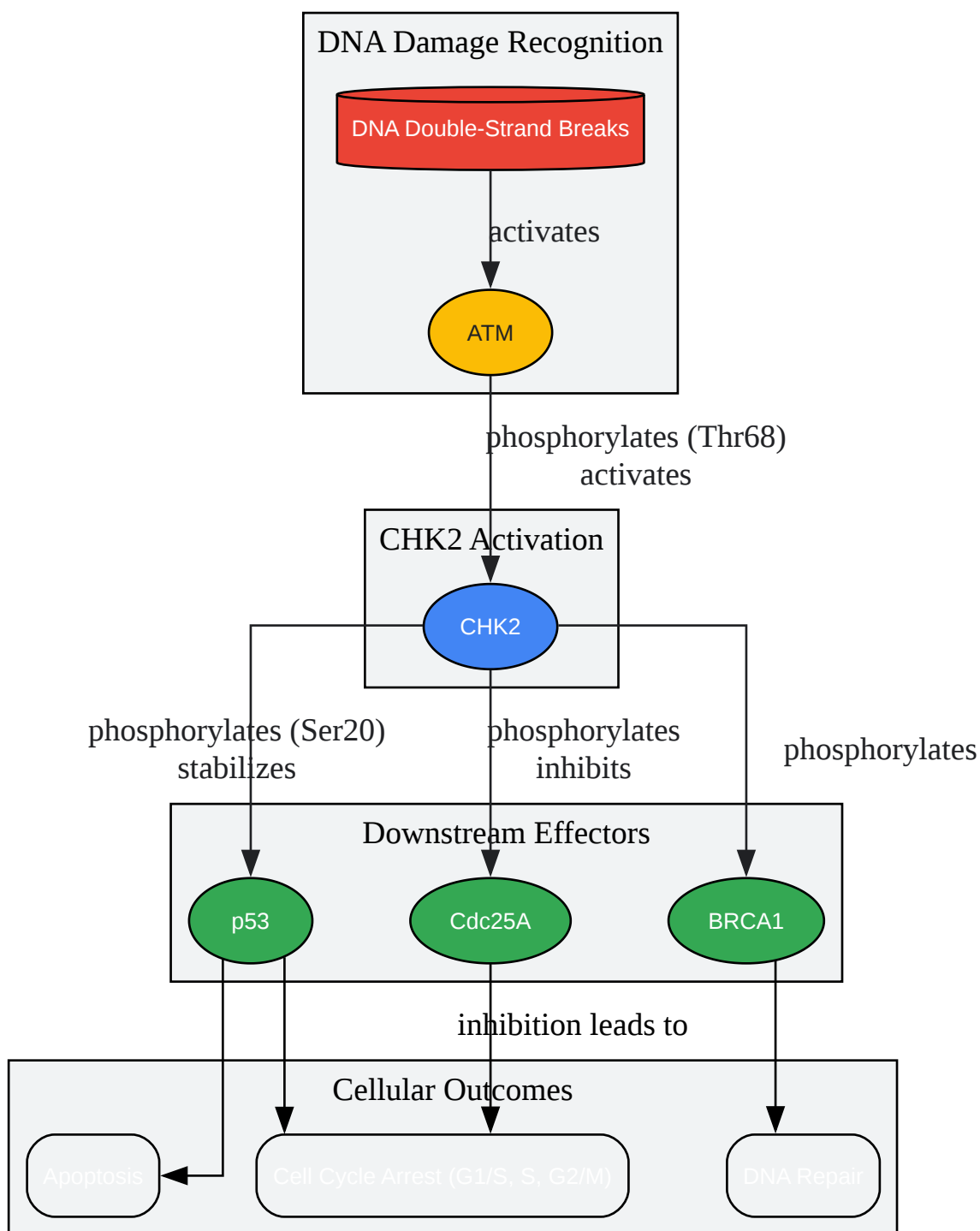
- **Reaction Setup:** Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.
- **Inhibitor Addition:** Add varying concentrations of the test inhibitor to the reaction mixture. Include a DMSO-only control (no inhibitor).
- **Initiation:** Start the kinase reaction by adding a mixture of [γ -³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the K_m for the specific kinase.

- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
- Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The peptide substrate will bind to the paper, while the free ATP will not.
- Washing: Wash the filter papers extensively with the wash buffer to remove any unbound [γ - ^{32}P]ATP.
- Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Determine the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Mandatory Visualizations

Diagrams are provided to visualize key signaling pathways and experimental workflows.

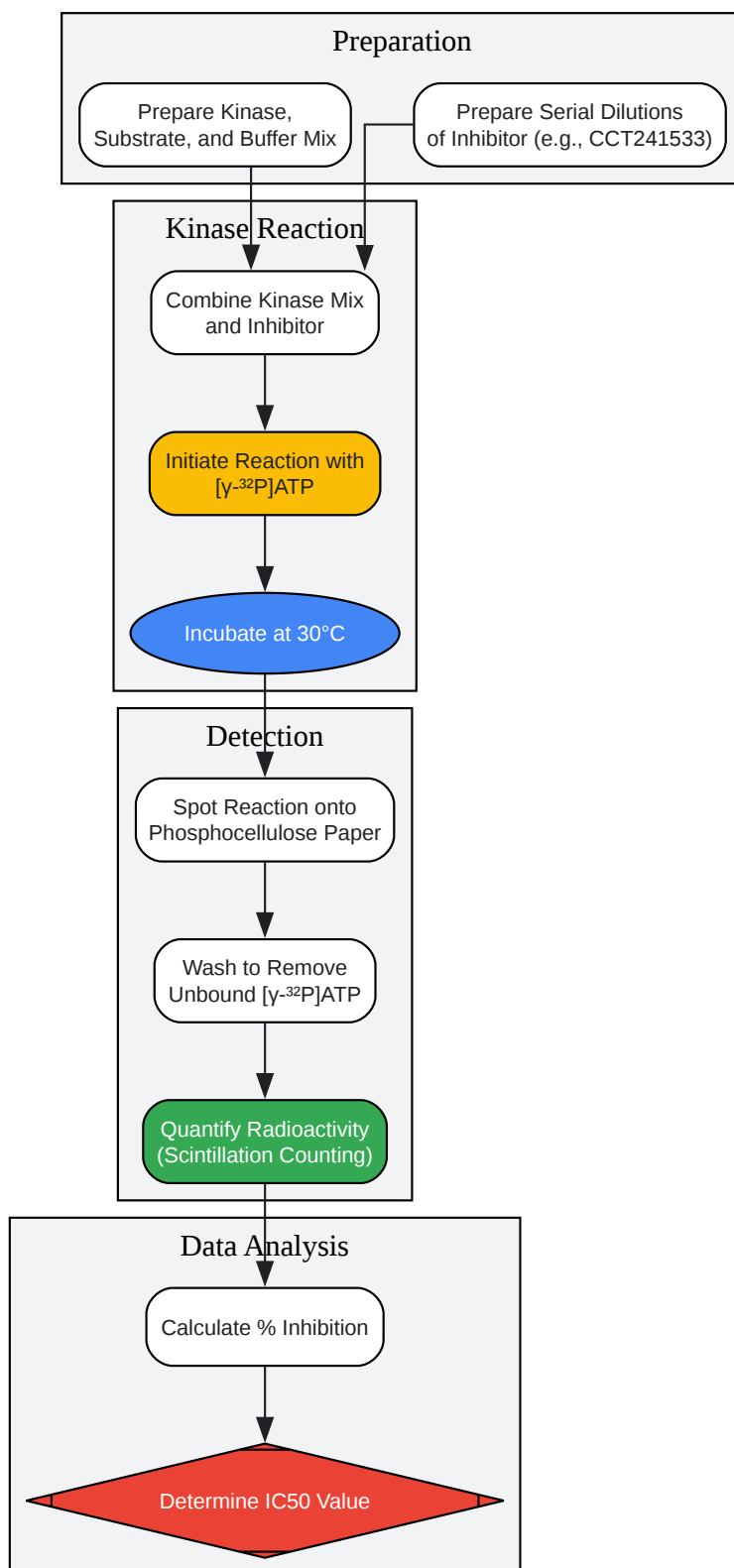
CHK2 Signaling Pathway



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Caption: CHK2 signaling pathway activated by DNA damage.

Radiometric Kinase Assay Workflow



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Caption: Workflow for a radiometric kinase inhibition assay.

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